molecular formula C16H11N3O2S B2949341 (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide CAS No. 941993-90-4

(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide

Cat. No. B2949341
CAS RN: 941993-90-4
M. Wt: 309.34
InChI Key: IZVOFYXREURUTP-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-naphtho[1,2-d]thiazole is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . It is used to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity .


Synthesis Analysis

The synthesis of 2-Methyl-naphtho[1,2-d]thiazole involves two intermediates, 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene . The synthetic craft of these intermediates was found to be unstable, leading to significant data fluctuation .


Physical And Chemical Properties Analysis

2-Methyl-naphtho[1,2-d]thiazole is a solid at 20 degrees Celsius . It has a melting point of 92.5-98.5°C . Its appearance is described as pale yellow to yellow to pale brown .

Scientific Research Applications

Photosensitive Material Industry

This compound is utilized in the photosensitive material industry to enhance and improve the light sensitivity and color sensitivity of color films . It plays a crucial role in the development of spectrum sensitization dyes, which are essential for various types of photosensitive materials, including color films that require high sensitivity to red light.

Antimicrobial Applications

Thiazole derivatives, including our compound of interest, have shown promising results as antimicrobial agents . They are used in the synthesis of drugs like sulfathiazole, which is known for its effectiveness against bacterial infections .

Anticancer Research

The thiazole ring is a common feature in many anticancer drugs . Compounds like tiazofurin, which contain the thiazole moiety, are explored for their potential to act as antineoplastic agents. Research into derivatives of thiazoles continues to be a significant part of cancer treatment studies .

Antiviral and Antiretroviral Therapy

Thiazole-based compounds are also being investigated for their antiviral and antiretroviral properties . For instance, Ritonavir, a drug containing a thiazole ring, is used in the treatment of HIV/AIDS. The compound may contribute to the development of new antiretroviral therapies .

Neuroprotective and Anticonvulsant Effects

Research has indicated that thiazole derivatives can have neuroprotective and anticonvulsant effects . They are evaluated for their potential to treat neurological disorders and to protect against neurotoxicity .

Anti-Inflammatory and Analgesic Uses

Thiazoles have been found to exhibit anti-inflammatory and analgesic activities . This makes them valuable in the design of new drugs aimed at treating pain and inflammation, expanding the therapeutic applications of thiazole-containing compounds .

properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-19-14-11-5-3-2-4-10(11)6-7-13(14)22-16(19)18-15(20)12-8-9-17-21-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVOFYXREURUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide

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